molecular formula C27H30O6S2 B10770671 2-[2-(4-Methylphenyl)ethylsulfanyl]-3-[4-[2-(4-methylsulfonyloxyphenoxy)ethyl]phenyl]propanoic acid

2-[2-(4-Methylphenyl)ethylsulfanyl]-3-[4-[2-(4-methylsulfonyloxyphenoxy)ethyl]phenyl]propanoic acid

Cat. No.: B10770671
M. Wt: 514.7 g/mol
InChI Key: CIHMPKKTGUOBBS-UHFFFAOYSA-N
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Description

AZD4619 is a potent, selective, and reversible orally bioavailable peroxisome proliferator-activated receptor α (PPARα) agonist. This compound has been studied for its effects on liver enzymes, particularly alanine aminotransferase (ALT), and has shown species-specific responses in human and rat hepatocytes .

Preparation Methods

The synthetic route for AZD4619 involves the preparation of 2-[2-(4-methylphenyl)ethylsulfanyl]-3-[4-[2-(4-methylsulfonyloxyphenoxy)ethyl]phenyl]propanoic acid. The compound is synthesized through a series of reactions involving the coupling of various intermediates under controlled conditions. Industrial production methods typically involve optimizing these reactions for scale-up, ensuring high yield and purity .

Chemical Reactions Analysis

AZD4619 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfoxides back to sulfides.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

AZD4619 has been extensively studied for its applications in various fields:

Mechanism of Action

AZD4619 exerts its effects by selectively activating the PPARα receptor. This activation leads to the transcriptional regulation of genes involved in lipid metabolism, inflammation, and liver enzyme expression. The compound specifically increases the expression of the ALT1 gene in human hepatocytes, a mechanism not observed in rat hepatocytes. This species-specific response is due to differences in the PPARα receptor’s ligand-binding domain between humans and rats .

Comparison with Similar Compounds

AZD4619 is unique in its high selectivity and potency for the PPARα receptor. Similar compounds include:

    Fenofibric acid: Another PPARα agonist used to treat dyslipidemia.

    Dexamethasone: A corticosteroid with some PPARα agonist activity but primarily used for its anti-inflammatory effects.

Compared to these compounds, AZD4619 has shown a more potent and selective activation of the PPARα receptor, making it a valuable tool in both research and potential therapeutic applications .

Properties

Molecular Formula

C27H30O6S2

Molecular Weight

514.7 g/mol

IUPAC Name

2-[2-(4-methylphenyl)ethylsulfanyl]-3-[4-[2-(4-methylsulfonyloxyphenoxy)ethyl]phenyl]propanoic acid

InChI

InChI=1S/C27H30O6S2/c1-20-3-5-22(6-4-20)16-18-34-26(27(28)29)19-23-9-7-21(8-10-23)15-17-32-24-11-13-25(14-12-24)33-35(2,30)31/h3-14,26H,15-19H2,1-2H3,(H,28,29)

InChI Key

CIHMPKKTGUOBBS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CCSC(CC2=CC=C(C=C2)CCOC3=CC=C(C=C3)OS(=O)(=O)C)C(=O)O

Origin of Product

United States

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